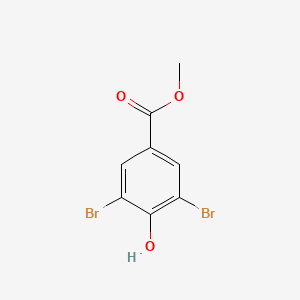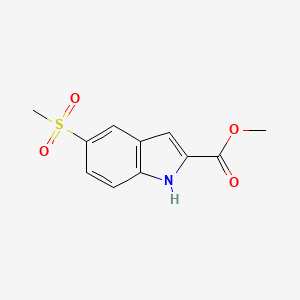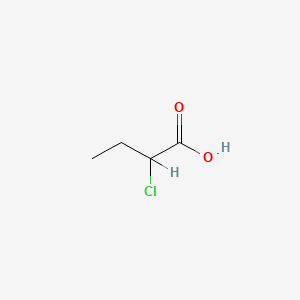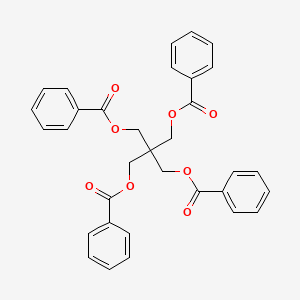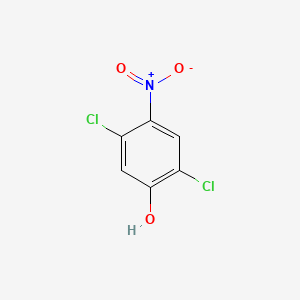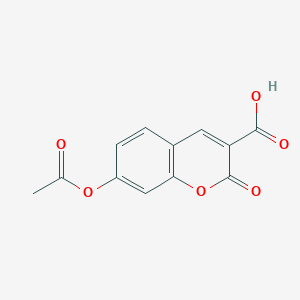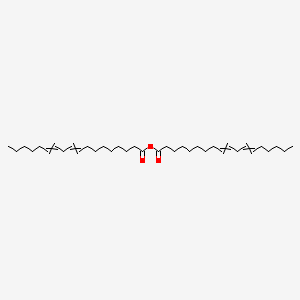
Linoleic Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleic anhydride, also known as (cis,cis)-9,12-octadecadienoic anhydride, is a chemical compound with the empirical formula C36H62O3 and a molecular weight of 542.88 g/mol . It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid commonly found in vegetable oils. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Linoleic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of linoleic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions at room temperature, resulting in the formation of this compound . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert linoleic acid directly into this compound . Industrial production methods often utilize similar reaction conditions but on a larger scale to achieve higher yields.
Analyse Des Réactions Chimiques
Linoleic anhydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include hydrogen peroxide and ozone.
Reduction: Reduction of this compound can yield linoleic acid or other reduced derivatives. Catalysts such as palladium on carbon are often used in these reactions.
Hydrolysis: Hydrolysis of this compound in the presence of water or aqueous base results in the formation of linoleic acid.
Applications De Recherche Scientifique
Linoleic anhydride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of linoleic anhydride involves its interaction with molecular targets and pathways. It can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, this compound can form adducts with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Linoleic anhydride is similar to other acid anhydrides such as maleic anhydride and succinic anhydride. it is unique due to its polyunsaturated structure, which imparts distinct chemical and physical properties. Similar compounds include:
Maleic anhydride: Known for its reactivity in Diels-Alder reactions and use in polymer production.
Succinic anhydride: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Acetic anhydride: Widely used as an acetylating agent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
24909-68-0 |
|---|---|
Formule moléculaire |
C36H62O3 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clé InChI |
BDTYMGCNULYACO-MAZCIEHSSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


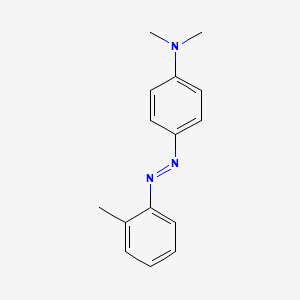
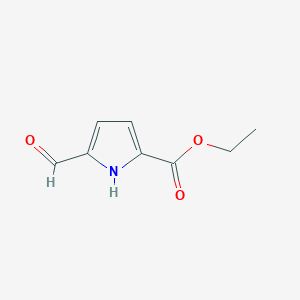
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
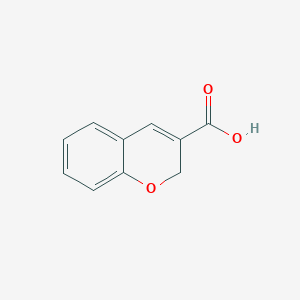
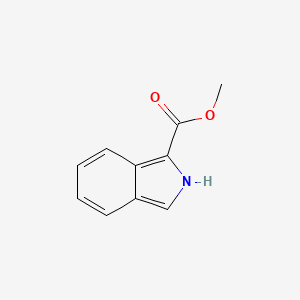
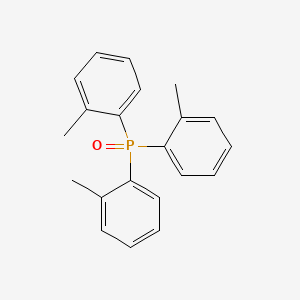
![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)
